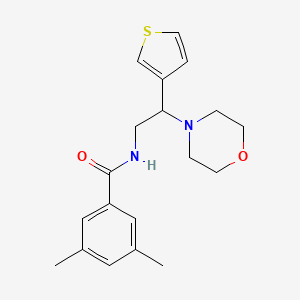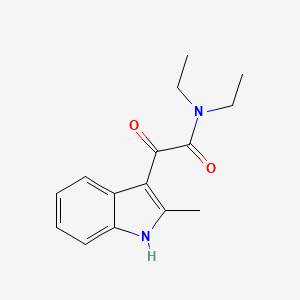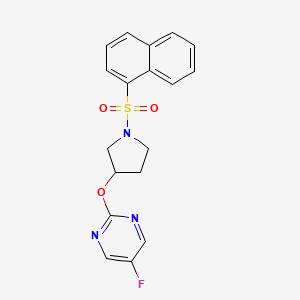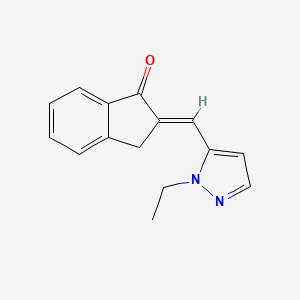
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one is a chemical compound with potential therapeutic applications. It is commonly referred to as EPI and belongs to the family of indenone derivatives. EPI has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. In
作用機序
The mechanism of action of EPI is not fully understood, but it is believed to involve the inhibition of various signaling pathways. EPI has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. EPI has also been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival. Additionally, EPI has been found to inhibit the TGF-β/Smad signaling pathway, which is involved in fibrosis.
Biochemical and Physiological Effects:
EPI has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that EPI inhibits the production of pro-inflammatory cytokines, reduces the proliferation of cancer cells, and inhibits the activation of fibroblasts. In vivo studies have shown that EPI has anti-inflammatory effects in animal models of arthritis and colitis. EPI has also been found to inhibit tumor growth in animal models of cancer. Furthermore, EPI has been shown to reduce fibrosis in animal models of liver and lung fibrosis.
実験室実験の利点と制限
One advantage of using EPI in lab experiments is its high purity and stability. EPI is a yellow crystalline solid that can be easily synthesized with high yields and purity. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation of using EPI in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of EPI is not fully understood, which can make it challenging to design experiments to elucidate its effects.
将来の方向性
There are several future directions for research on EPI. One direction is to further explore its anti-inflammatory effects in different animal models of inflammation. Another direction is to investigate its potential as a therapeutic agent for cancer and fibrosis. Additionally, more studies are needed to elucidate the mechanism of action of EPI and to identify its molecular targets. Furthermore, the development of more efficient methods for synthesizing EPI and improving its solubility could enhance its potential for therapeutic applications.
合成法
The synthesis of EPI involves the reaction of 1-ethyl-5-pyrazolone with 2,3-dihydro-1H-inden-1-one in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of EPI as a yellow crystalline solid. This synthetic method has been optimized to achieve high yields of EPI with a purity of over 98%.
科学的研究の応用
EPI has been extensively studied for its potential therapeutic applications in various diseases. In vitro studies have shown that EPI exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EPI has also been found to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Furthermore, EPI has been shown to have anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing collagen deposition.
特性
IUPAC Name |
(2E)-2-[(2-ethylpyrazol-3-yl)methylidene]-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-17-13(7-8-16-17)10-12-9-11-5-3-4-6-14(11)15(12)18/h3-8,10H,2,9H2,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJENYFOFMPKV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C=C2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((1-ethyl-1H-pyrazol-5-yl)methylene)-2,3-dihydro-1H-inden-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2791793.png)

![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

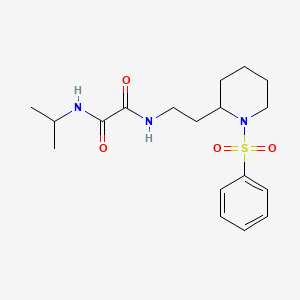
![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

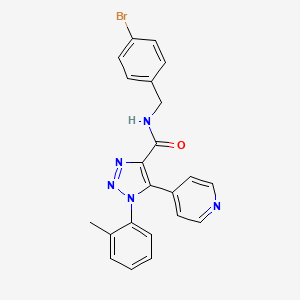
![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2791809.png)
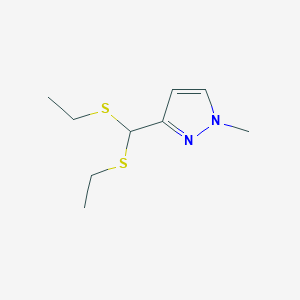
![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)
